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Compound of Interest

Compound Name: Flt3-IN-15

Cat. No.: B12414410 Get Quote

This technical guide provides a comprehensive overview of the synthesis and purification of

Flt3-IN-15, a potent inhibitor of FMS-like tyrosine kinase 3 (Flt3). This document is intended for

researchers, scientists, and drug development professionals working in the fields of oncology

and medicinal chemistry.

Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the

proliferation and differentiation of hematopoietic stem and progenitor cells.[1] Activating

mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in

the tyrosine kinase domain (TKD), are found in approximately 30% of patients with acute

myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] This has made Flt3 an

attractive therapeutic target for the treatment of AML.

Flt3-IN-15, for the context of this guide represented by the potent inhibitor 9-cyclopentyl-7-

isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one (compound 15a), is a

2,7,9-trisubstituted purin-8-one derivative that has demonstrated significant inhibitory activity

against Flt3-ITD.[2][3][4][5] This guide details the synthetic route, purification methods, and

analytical characterization of this compound, along with an overview of the Flt3 signaling

pathway it inhibits.

Flt3 Signaling Pathway
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The binding of the Flt3 ligand (FL) to the Flt3 receptor induces receptor dimerization, leading to

the activation of its intrinsic tyrosine kinase activity and autophosphorylation of tyrosine

residues in the intracellular domain. This creates docking sites for various signaling proteins,

triggering downstream pathways that are crucial for cell survival and proliferation, including the

RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][6][7][8][9] In AML, mutated Flt3 is

constitutively active, leading to uncontrolled cell growth.
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Caption: Flt3 Signaling Pathway and the inhibitory action of Flt3-IN-15.

Synthesis of Flt3-IN-15
The synthesis of Flt3-IN-15 (compound 15a) is a multi-step process that begins with the

preparation of a 2,6-dichloropurine precursor, followed by sequential substitutions at the N9,

N7, and C2 positions.

Synthetic Scheme
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2,6-Dichloropurine Step 1:
N9-Alkylation

Intermediate A:
9-Cyclopentyl-2,6-dichloropurine

Step 2:
N7-Alkylation

Intermediate B:
9-Cyclopentyl-2,6-dichloro-7-isopropylpurinium salt

Step 3:
Hydrolysis

Intermediate C:
9-Cyclopentyl-2-chloro-7-isopropyl-purin-8-one

Step 4:
Buchwald-Hartwig Amination Flt3-IN-15 (Compound 15a)

Purification:
Column Chromatography

Recrystallization
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Caption: General workflow for the synthesis and purification of Flt3-IN-15.

Experimental Protocols
Step 1: Synthesis of 9-Cyclopentyl-2,6-dichloropurine (Intermediate A)

To a solution of 2,6-dichloropurine (1.0 eq) in a suitable solvent such as N,N-

dimethylformamide (DMF), is added a base like potassium carbonate (K₂CO₃, 1.5 eq).

Cyclopentyl bromide (1.2 eq) is then added, and the reaction mixture is stirred at room

temperature for 12-18 hours. After completion, the reaction is quenched with water and the

product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed

with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

The crude product is purified by silica gel column chromatography.

Step 2: Synthesis of 9-Cyclopentyl-2,6-dichloro-7-isopropylpurinium salt (Intermediate B)

Intermediate A (1.0 eq) is dissolved in a solvent like acetonitrile, and 2-iodopropane (3.0 eq) is

added. The mixture is heated to reflux for 24-48 hours. The resulting precipitate is filtered,

washed with a cold solvent (e.g., diethyl ether), and dried to yield the purinium salt.

Step 3: Synthesis of 9-Cyclopentyl-2-chloro-7-isopropyl-purin-8-one (Intermediate C)

Intermediate B (1.0 eq) is suspended in a mixture of water and a co-solvent like ethanol. A

base such as sodium hydroxide (2.0 eq) is added, and the mixture is stirred at room

temperature for 2-4 hours. The reaction is then acidified with a dilute acid (e.g., 1M HCl) to

precipitate the product. The solid is collected by filtration, washed with water, and dried.

Step 4: Synthesis of Flt3-IN-15 (Compound 15a)

Intermediate C (1.0 eq), tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (1.1 eq), a

palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a phosphine ligand like Xantphos (0.1 eq), and
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a base such as cesium carbonate (Cs₂CO₃, 2.0 eq) are combined in an anhydrous,

deoxygenated solvent like toluene. The mixture is heated under an inert atmosphere (e.g.,

argon) at 100-110 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the

filtrate is concentrated. The residue is then treated with a strong acid (e.g., trifluoroacetic acid

in dichloromethane) to remove the Boc protecting group. The final product is purified by column

chromatography.

Purification
The final compound, Flt3-IN-15, is typically purified by silica gel column chromatography using

a gradient of methanol in dichloromethane as the eluent. Further purification can be achieved

by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a highly

pure product. The purity of the final compound should be assessed by High-Performance

Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance

(NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation
The following tables summarize the quantitative data for Flt3-IN-15.

Table 1: Synthesis and Analytical Data
Parameter Value

Compound Name
9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-

yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one

Molecular Formula C₂₂H₂₉N₇O

Molecular Weight 423.52 g/mol

Appearance Off-white to pale yellow solid

Overall Yield
Not explicitly reported, but individual step yields

are generally moderate to high.

Purity (HPLC) >95%

Table 2: Biological Activity Data[2]
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Assay Cell Line IC₅₀ / GI₅₀ (nM)

FLT3-ITD Kinase Inhibition - 50-60 (IC₅₀)

Antiproliferative Activity MV4-11 (FLT3-ITD positive) 50 (GI₅₀)

Antiproliferative Activity K562 (FLT3 negative) >1000 (GI₅₀)

Conclusion
This technical guide has provided a detailed protocol for the synthesis and purification of Flt3-
IN-15, a potent 2,7,9-trisubstituted purin-8-one based Flt3 inhibitor. The multi-step synthesis is

achievable with standard laboratory techniques, and the purification methods yield a product of

high purity suitable for biological and pharmacological studies. The potent and selective activity

of this class of compounds against Flt3-ITD positive cell lines underscores their potential as

therapeutic agents for the treatment of AML. Further optimization of this scaffold may lead to

the development of next-generation Flt3 inhibitors with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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